Cas no 2138515-41-8 (methyl 3-(difluoromethoxy)-4-iodobenzoate)

2138515-41-8 structure
اسم المنتج:methyl 3-(difluoromethoxy)-4-iodobenzoate
كاس عدد:2138515-41-8
وسط:C9H7F2IO3
ميغاواط:328.051362276077
CID:4641244
methyl 3-(difluoromethoxy)-4-iodobenzoate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzoic acid, 3-(difluoromethoxy)-4-iodo-, methyl ester
- Methyl 3-(difluoromethoxy)-4-iodobenzoate
- methyl 3-(difluoromethoxy)-4-iodobenzoate
-
- نواة داخلي: 1S/C9H7F2IO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,1H3
- مفتاح Inchi: IFFZBPZURIWOGR-UHFFFAOYSA-N
- ابتسامات: C(OC)(=O)C1=CC=C(I)C(OC(F)F)=C1
methyl 3-(difluoromethoxy)-4-iodobenzoate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-761358-1.0g |
methyl 3-(difluoromethoxy)-4-iodobenzoate |
2138515-41-8 | 95.0% | 1.0g |
$743.0 | 2025-02-24 | |
Enamine | EN300-761358-2.5g |
methyl 3-(difluoromethoxy)-4-iodobenzoate |
2138515-41-8 | 95.0% | 2.5g |
$1454.0 | 2025-02-24 | |
Chemenu | CM479017-250mg |
methyl 3-(difluoromethoxy)-4-iodobenzoate |
2138515-41-8 | 95%+ | 250mg |
$353 | 2023-03-20 | |
Chemenu | CM479017-500mg |
methyl 3-(difluoromethoxy)-4-iodobenzoate |
2138515-41-8 | 95%+ | 500mg |
$648 | 2023-03-20 | |
A2B Chem LLC | AX60328-5g |
methyl 3-(difluoromethoxy)-4-iodobenzoate |
2138515-41-8 | 95% | 5g |
$2301.00 | 2024-04-20 | |
1PlusChem | 1P01ELUW-5g |
methyl 3-(difluoromethoxy)-4-iodobenzoate |
2138515-41-8 | 95% | 5g |
$2722.00 | 2023-12-19 | |
Aaron | AR01EM38-50mg |
methyl 3-(difluoromethoxy)-4-iodobenzoate |
2138515-41-8 | 95% | 50mg |
$265.00 | 2025-02-10 | |
1PlusChem | 1P01ELUW-500mg |
methyl 3-(difluoromethoxy)-4-iodobenzoate |
2138515-41-8 | 95% | 500mg |
$778.00 | 2023-12-19 | |
1PlusChem | 1P01ELUW-10g |
methyl 3-(difluoromethoxy)-4-iodobenzoate |
2138515-41-8 | 95% | 10g |
$4006.00 | 2023-12-19 | |
Aaron | AR01EM38-5g |
methyl 3-(difluoromethoxy)-4-iodobenzoate |
2138515-41-8 | 95% | 5g |
$2984.00 | 2023-12-14 |
methyl 3-(difluoromethoxy)-4-iodobenzoate الوثائق ذات الصلة
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
2138515-41-8 (methyl 3-(difluoromethoxy)-4-iodobenzoate) منتجات ذات صلة
- 1309933-47-8(1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene)
- 631889-21-9(1-(3-chlorophenyl)-2-3-(dimethylamino)propyl-6,7-dimethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)
- 1508547-53-2(4-hydroxyoxane-3-carbonitrile)
- 2649073-12-9(3-(isocyanatomethyl)-5-methylpyridine)
- 1247416-74-5(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide)
- 1803587-61-2(7-methyl-1H-indol-5-amine hydrochloride)
- 2138555-85-6(3-amino-2-(pyridin-4-yl)benzoic acid)
- 1332586-91-0(3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one hydrochloride)
- 2228746-66-3(1-ethyl-5-(pyrrolidin-3-yloxy)-1H-imidazole)
- 2167188-89-6(4-(1H-indol-2-yl)aminobutan-2-ol)
الموردين الموصى بهم
Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر
